

Understanding the Structure-Activity Relationship of Flurenol-butyl: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	Flurenol-butyl
CAS No.:	2314-09-2
Cat. No.:	B166871

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The quantitative data and specific experimental protocols detailed within this document are representative examples and are intended to provide a framework for research. Due to the limited availability of public research on the specific structure-activity relationship (SAR) of **Flurenol-butyl** in a drug development context, some data presented is hypothetical and serves to illustrate the methodologies and data presentation formats requested.

Introduction to Flurenol-butyl

Flurenol-butyl, with the chemical formula C₁₈H₁₈O₃, is the butyl ester of Flurenol (9-hydroxyfluorene-9-carboxylic acid)[1][2]. It belongs to the class of morphactins, a group of synthetic plant growth regulators[3]. Primarily, **Flurenol-butyl** is recognized for its role as a selective systemic herbicide, often used in combination with phenoxy herbicides to control broad-leaved weeds in various crops. It is absorbed by the leaves and roots and acts by inhibiting the growth and development of the growing tips and buds. While its primary application is in agriculture, the core fluorene structure is of interest in medicinal chemistry. The

parent compound, Flurenol, has been noted as a weak dopamine reuptake inhibitor[4]. This guide will explore the known characteristics of **Flurenol-butyl** and provide a framework for investigating its structure-activity relationship for potential therapeutic applications.

Chemical and Physical Properties

A solid understanding of the physicochemical properties of **Flurenol-butyl** is fundamental to any SAR study.

Property	Value	Reference
Molecular Formula	C18H18O3	[2]
Molecular Weight	282.33 g/mol	[1]
CAS Number	2314-09-2	[1]
Appearance	Colorless to pale yellow solid	[3]
logP (Predicted)	3.6	[2]
Boiling Point	379.4°C at 760mmHg	[5]
Density	1.222 g/cm ³	[5]

Known Biological Activity and Mechanism of Action

Flurenol-butyl's primary established biological activity is as a herbicide. It functions as a systemic growth inhibitor in plants. In mammals, following oral administration to rats, 70-90% of the substance is eliminated within 24 hours, mainly through urine. Toxicological studies have shown a high LD50 in rats, mice, and dogs, indicating low acute toxicity.

The parent compound, Flurenol (also known as hydrafinil), has been investigated for its eugeroic (wakefulness-promoting) effects and acts as a weak dopamine reuptake inhibitor with an IC50 of 9 µM[4]. This is notably weaker than modafinil (IC50 = 3.70 µM)[4]. The lipophilicity of Flurenol (LogP 2.4) suggests it may readily cross the blood-brain barrier[4].

Proposed Structure-Activity Relationship (SAR) Exploration

A systematic exploration of the **Flurenol-butyl** structure can elucidate the contributions of its different moieties to its biological activity. The core structure consists of the tricyclic fluorene ring, a hydroxyl group, a carboxylic acid, and a butyl ester chain.

Key Structural Features for Investigation:

- **Fluorene Core:** The rigid, planar fluorene scaffold is a common feature in various bioactive molecules. Modifications to the aromatic rings, such as the introduction of electron-withdrawing or electron-donating groups, could modulate activity and selectivity.
- **9-Hydroxy Group:** The tertiary alcohol at the C9 position is a key feature. Its presence and potential for hydrogen bonding could be critical for target interaction. Esterification or etherification of this group would be a primary area for SAR studies.
- **Butyl Ester Chain:** The length and branching of the ester alkyl chain can significantly impact lipophilicity, solubility, and metabolic stability. Varying the ester group (e.g., methyl, ethyl, propyl, cyclic esters) would be a crucial step in optimizing pharmacokinetic and pharmacodynamic properties.

Hypothetical SAR Data for Dopamine Transporter (DAT) Inhibition

The following table presents hypothetical IC₅₀ values for a series of **Flurenol-butyl** analogs to illustrate a potential SAR study targeting the dopamine transporter.

Compound ID	R Group (Ester)	Modification on Fluorene Ring	IC50 (μ M) for DAT Inhibition
FB-001 (Flurenol-butyl)	n-butyl	None	9.8
FB-002	methyl	None	15.2
FB-003	ethyl	None	12.5
FB-004	isopropyl	None	18.7
FB-005	n-butyl	2-fluoro	7.3
FB-006	n-butyl	2,7-dichloro	4.1
FB-007	n-butyl	3-methoxy	11.9

Experimental Protocols

Detailed and reproducible experimental protocols are essential for generating reliable SAR data.

Dopamine Transporter (DAT) Binding Assay

Objective: To determine the binding affinity of **Flurenol-butyl** and its analogs to the dopamine transporter.

Methodology:

- Cell Culture: Utilize HEK293 cells stably expressing the human dopamine transporter (hDAT).
- Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.
- Binding Assay:
 - Incubate cell membranes with a radioligand specific for DAT (e.g., [³H]WIN 35,428) and varying concentrations of the test compound (**Flurenol-butyl** or analog).

- Incubations are carried out in a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4) for 1 hour at 4°C.
- Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909).
- Detection: Separate bound and free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis: Calculate the IC50 value by non-linear regression analysis of the competition binding data.

In Vivo Microdialysis for Dopamine Levels

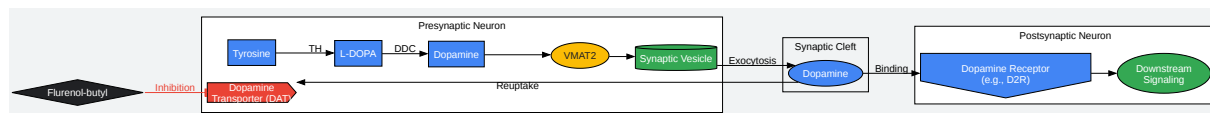
Objective: To assess the effect of **Flurenol-butyl** and its analogs on extracellular dopamine levels in a specific brain region (e.g., nucleus accumbens) in rodents.

Methodology:

- Animal Model: Use adult male Sprague-Dawley rats.
- Surgical Implantation: Stereotaxically implant a microdialysis guide cannula targeting the nucleus accumbens.
- Microdialysis: After a recovery period, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF). Collect dialysate samples at regular intervals.
- Drug Administration: Administer **Flurenol-butyl** or its analogs (e.g., intraperitoneally) after establishing a stable baseline of dopamine levels.
- Neurochemical Analysis: Analyze the concentration of dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
- Data Analysis: Express dopamine levels as a percentage of the baseline and compare the effects of different compounds.

Signaling Pathways and Visualizations

Understanding the downstream effects of target engagement is crucial. While the direct signaling pathway for **Flurenol-butyl** is not well-defined in a pharmacological context, we can visualize a hypothetical pathway for its potential action as a dopamine reuptake inhibitor.

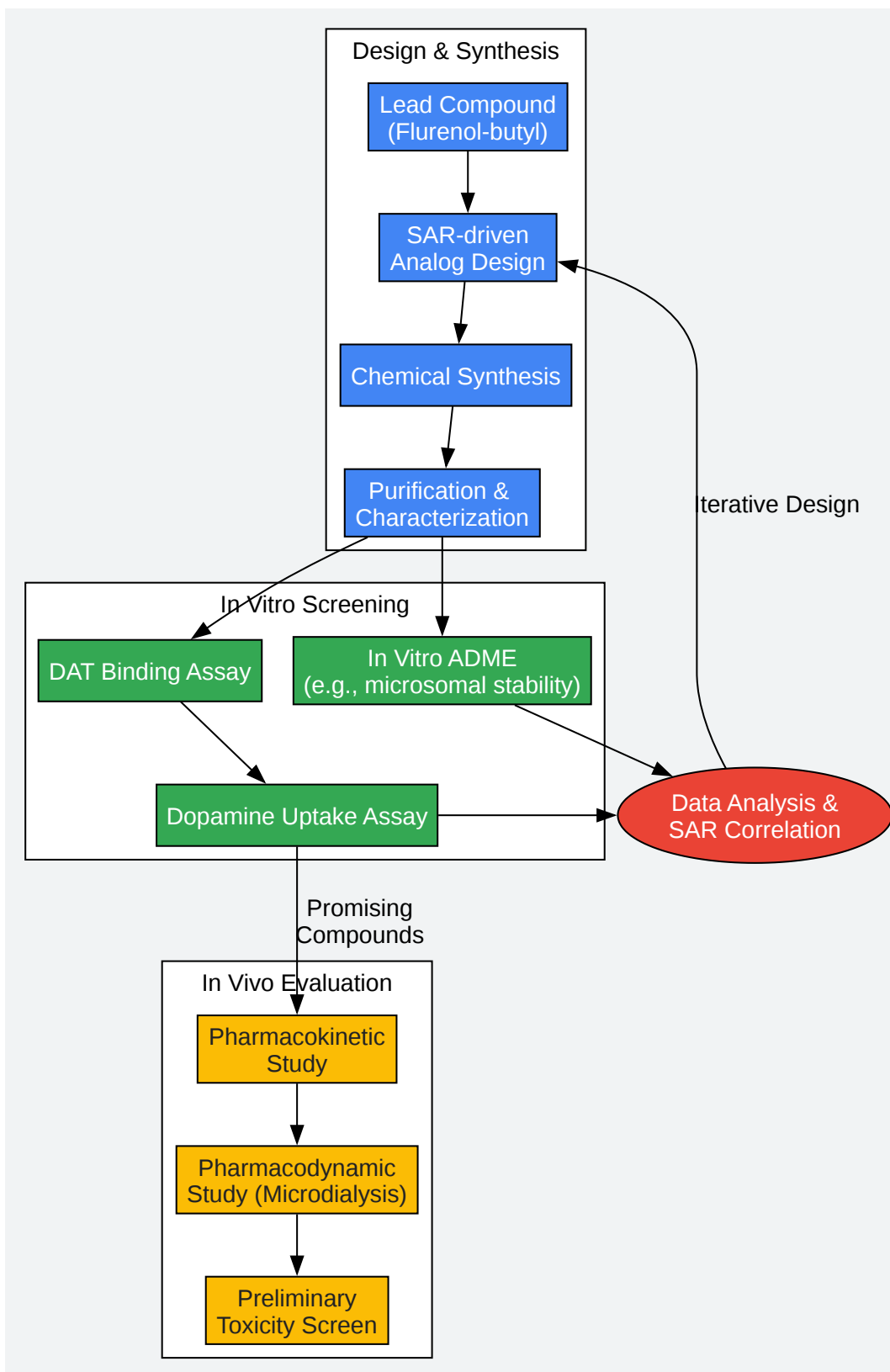


[Click to download full resolution via product page](#)

Caption: Hypothetical mechanism of **Flurenol-butyl** as a dopamine reuptake inhibitor.

Experimental Workflow Visualization

A clear workflow diagram is essential for planning and executing SAR studies.



[Click to download full resolution via product page](#)

Caption: A typical workflow for a structure-activity relationship study.

Conclusion and Future Directions

While **Flurenol-butyl** is primarily known as a herbicide, its core fluorene structure and the known neuroactivity of its parent compound, Flurenol, suggest potential for development in other areas. A thorough investigation into its SAR is a critical first step. Future research should focus on synthesizing a library of analogs with systematic modifications to the fluorene core, the 9-hydroxy group, and the ester chain. Comprehensive in vitro and in vivo testing will be necessary to build a robust SAR model and to identify compounds with improved potency, selectivity, and pharmacokinetic properties for potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. Flurenol butyl ester \[webbook.nist.gov\]](#)
- [2. PubChemLite - Flurenol-butyl \(C18H18O3\) \[pubchemlite.lcsb.uni.lu\]](#)
- [3. CAS 2314-09-2: Flurenol-butyl | CymitQuimica \[cymitquimica.com\]](#)
- [4. Fluorenol - Wikipedia \[en.wikipedia.org\]](#)
- [5. bocsci.com \[bocsci.com\]](#)
- To cite this document: BenchChem. [Understanding the Structure-Activity Relationship of Flurenol-butyl: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b166871/docs#understanding-the-structure-activity-relationship-of-flurenol-butyl-a-technical-guide\]](https://www.benchchem.com/product/b166871/docs#understanding-the-structure-activity-relationship-of-flurenol-butyl-a-technical-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)